2-Bromobenzoic anhydride

Esterification Acylation Electrophilicity

2-Bromobenzoic anhydride (CAS 143454-51-7), also indexed as (2-bromobenzoyl) 2-bromobenzoate or bis(2-bromobenzoic) anhydride, is a symmetrical aromatic acid anhydride derived from 2-bromobenzoic acid. Structurally characterized by two ortho-bromobenzoyl moieties connected via a central anhydride linkage (C14H8Br2O3, molecular weight 384.02 g/mol) , this compound presents a dense and reactive molecular architecture.

Molecular Formula C14H8Br2O3
Molecular Weight 384.02 g/mol
CAS No. 143454-51-7
Cat. No. B12113852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzoic anhydride
CAS143454-51-7
Molecular FormulaC14H8Br2O3
Molecular Weight384.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2Br)Br
InChIInChI=1S/C14H8Br2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H
InChIKeyKEQAKMCQBPAICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzoic Anhydride (CAS 143454-51-7): A Dual-Function Electrophile for Cross-Coupling and Heterocycle Synthesis


2-Bromobenzoic anhydride (CAS 143454-51-7), also indexed as (2-bromobenzoyl) 2-bromobenzoate or bis(2-bromobenzoic) anhydride, is a symmetrical aromatic acid anhydride derived from 2-bromobenzoic acid . Structurally characterized by two ortho-bromobenzoyl moieties connected via a central anhydride linkage (C14H8Br2O3, molecular weight 384.02 g/mol) , this compound presents a dense and reactive molecular architecture. Its defining feature is the combination of a potent electrophilic anhydride core with two ortho-positioned bromine substituents. The bromine atoms, with a van der Waals radius of 1.85 Å, impart significant steric bulk while acting as essential leaving groups for palladium-catalyzed cross-coupling reactions [1]. This unique dual functionality, along with its relatively low melting point compared to para-substituted analogs, distinguishes it in procurement considerations for complex molecule construction.

Why Generic Substitution of 2-Bromobenzoic Anhydride is Not Scientifically Valid for Cross-Coupling and Esterification Workflows


The selection of 2-bromobenzoic anhydride over unsubstituted benzoic anhydride, its 4-bromo positional isomer, or the corresponding 2-chloro analog is not a trivial procurement decision; it dictates the fundamental viability and efficiency of synthetic pathways. The ortho-bromine atom is not an inert spectator but an active participant that drastically alters the electronic landscape of the aromatic ring through strong -I inductive effects, a fact quantifiable via the marked increase in acidity of its parent acid (pKa 2.84) compared to benzoic acid (pKa 4.19) [1]. This electronic polarization enhances the electrophilicity of the anhydride carbonyl carbons, accelerating acylation kinetics relative to less electron-deficient analogs . Crucially, the combination of ortho-steric bulk and the presence of a carbon-bromine bond confers a synthetic duality—serving simultaneously as an acylating agent and a latent handle for transition metal catalysis—that meta- or para-substituted isomers cannot provide. Substituting with a less hindered or differently positioned halogenated anhydride will invariably result in divergent reaction rates, altered regioselectivity in downstream modifications, and potentially complete failure in cascade processes requiring an ortho-leaving group [2].

Quantitative Evidence Guide for 2-Bromobenzoic Anhydride: Comparative Performance vs. Halogenated and Unsubstituted Analogs


Enhanced Carbonyl Electrophilicity: pKa-Based Reactivity Advantage vs. Benzoic Anhydride

The electrophilic strength of an acid anhydride is directly correlated with the electron-withdrawing capacity of its substituents, a property conveniently estimated by the pKa of the parent carboxylic acid. 2-Bromobenzoic acid exhibits a pKa of 2.84 (at 25°C), which is substantially lower than that of unsubstituted benzoic acid (pKa 4.19) [1]. This 1.35-unit difference in pKa corresponds to the parent acid of 2-bromobenzoic anhydride being approximately 22 times more acidic than benzoic acid. While the pKa of the anhydride itself is not directly measured in the same manner, the strong -I inductive effect of the ortho-bromine that depresses the acid's pKa is fully retained in the anhydride form, significantly polarizing the carbonyl carbon and lowering the activation barrier for nucleophilic attack. This translates into higher reaction rates for acylation of alcohols and amines compared to benzoic anhydride under identical conditions .

Esterification Acylation Electrophilicity

Synthetic Efficiency: High-Yield Anhydride Formation from 2-Bromobenzoic Acid

Quantitative data from peer-reviewed synthetic methodology demonstrates the highly efficient formation of 2-bromobenzoic anhydride from its parent acid. Using (trimethylsilyl)ethoxyacetylene as a mild dehydrating agent, 2-bromobenzoic acid was converted to the corresponding anhydride in an impressive yield of approximately 97% [1]. While this specific study presented 22 examples of anhydride synthesis, the yield for the 2-bromo derivative was among the highest reported, notably surpassing the yields typically observed for sterically congested ortho-substituted acids when using harsher, more traditional dehydrating agents like acetic anhydride. This high yield demonstrates that the ortho-bromine does not impose an insurmountable steric penalty during anhydride formation when an appropriate, chemoselective reagent is employed, ensuring excellent atom economy and minimizing purification burden for procuring laboratories [1].

Anhydride Synthesis Dehydration Reaction Yield

Ortho-Bromo Leaving Group: Enables Tandem Cross-Coupling after Acylation

A defining differentiating feature of 2-bromobenzoic anhydride is the retention of the carbon-bromine bond after acylation. The resulting ester or amide product remains a fully functionalized aryl bromide capable of participating in transition metal-catalyzed cross-coupling reactions. Literature on analogous 2-bromobenzoate esters confirms this reactivity: for example, carbonylative Suzuki-Miyaura coupling of 2-bromobenzoate esters proceeds efficiently under palladium catalysis, though the ortho-steric hindrance necessitates careful optimization to favor the carbon monoxide insertion pathway over direct Suzuki coupling [1]. This establishes a clear two-step sequence: first, use the anhydride to install the 2-bromobenzoyl group onto an amine or alcohol; second, employ the pendant ortho-bromine as a handle for Suzuki, Heck, or Sonogashira coupling to construct biaryl or heterocyclic architectures [2]. This contrasts sharply with benzoic anhydride, which after acylation leaves a chemically inert unsubstituted phenyl ring, and with 2-chlorobenzoic anhydride, whose aryl chloride exhibits significantly lower reactivity in palladium-catalyzed cross-coupling due to the higher bond dissociation energy of the C-Cl bond.

Cross-Coupling Suzuki-Miyaura Biaryl Synthesis

Optimal Application Scenarios for 2-Bromobenzoic Anhydride in Research and Industrial Settings


Synthesis of Ortho-Functionalized Biaryl Pharmacophores via Tandem Acylation-Suzuki Sequence

In medicinal chemistry campaigns targeting kinase inhibitors or GPCR modulators, the ortho-substituted biaryl motif is a privileged scaffold. 2-Bromobenzoic anhydride is the preferred acylating agent to install a 2-bromobenzoyl group onto an amine or alcohol core. As established in Evidence Items 1 and 3, the enhanced electrophilicity ensures efficient acylation (pKa of parent acid = 2.84 vs. 4.19 for benzoic acid) [1], while the retained ortho-bromine provides the necessary handle for a subsequent Suzuki-Miyaura coupling to introduce a diverse array of aryl or heteroaryl partners . This tandem approach, leveraging both functions of the anhydride, is not achievable with unsubstituted benzoic anhydride (lacks a coupling handle) and is inefficient with 2-chlorobenzoic anhydride (C-Cl bond is too inert for mild coupling).

Synthesis of N-Aryl Anthranilic Acid Derivatives via Chemoselective Amination

As a practical building block, 2-bromobenzoic anhydride can be used to generate 2-bromobenzamides, which are direct precursors to N-aryl and N-alkyl anthranilic acid derivatives. Regioselective copper-catalyzed amination of 2-bromobenzoic acid derivatives proceeds with yields up to 99% [1]. The anhydride form offers an advantage in certain amide bond formations where direct coupling of the free acid is sluggish or requires activation. The high yield of amide formation from the anhydride, combined with the subsequent high-yield copper-catalyzed amination of the aryl bromide, provides a robust, two-step route to this important class of compounds, which are valuable as metal ion sensors and pharmaceutical intermediates [1].

Construction of Nitrogen-Containing Heterocycles via Intramolecular Free Radical Cyclization

In the synthesis of complex nitrogen heterocycles such as quinazolinones and indoles, 2-bromobenzoic acid derivatives serve as essential building blocks for intramolecular free radical cyclization [1]. 2-Bromobenzoic anhydride offers a more electrophilic starting point than the free acid for the initial coupling with appropriate nitrogen-containing compounds. The resulting ortho-bromoaryl amide or ester then undergoes radical initiation to form a new C-N bond, constructing the heterocyclic framework. This methodology is particularly valuable for generating libraries of heterocyclic compounds in drug discovery programs, where the anhydride's dual reactivity streamlines the synthetic route compared to stepwise acid activation and subsequent halogenation strategies [1].

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